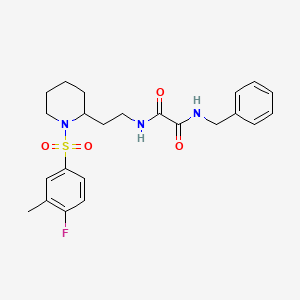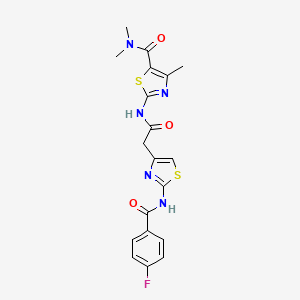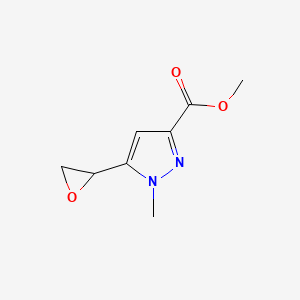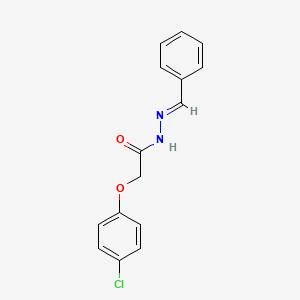![molecular formula C21H27N5O2 B2480410 (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide CAS No. 1303061-61-1](/img/structure/B2480410.png)
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that exhibit a range of biological and chemical properties, often characterized by the presence of multiple functional groups including cyano, enamide, and pyrrol groups. These features suggest a potential for diverse reactivity and interactions, which can be useful in various chemical and pharmaceutical applications.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step organic reactions, starting from readily available precursors such as cyanoacetic acid, followed by condensation and cyclization reactions. For instance, 3-Hydroxy-2-cyanoalk-2-enamides and their derivatives can be synthesized from cyanoacetic acid in three steps, showcasing the complexity and versatility of synthesizing such compounds (Papageorgiou et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds within this class is often investigated through techniques like X-ray crystallography, NMR spectroscopy, and Hirshfeld surface analysis. These methods provide insights into the compound's conformation, molecular interactions, and stability. For example, antipyrine derivatives have been characterized to understand their solid-state structures and intermolecular interactions, highlighting the importance of hydrogen bonding and π-interactions in stabilizing the molecular assemblies (Saeed et al., 2020).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Complex molecules similar to the queried compound have been synthesized and evaluated for their biological activities. For example, Ahmed (2017) describes the synthesis of enaminone derivatives and their evaluation for anti-inflammatory and antimicrobial activities. These compounds, due to their unique structures, exhibited high anti-inflammatory activity comparable to that of indomethacin, a reference drug, and showed significant antimicrobial effects (Eman A. Ahmed, 2017).
Intermolecular Interactions and Structural Analysis
Research by Saeed et al. (2020) on antipyrine-like derivatives reveals the importance of structural analysis in understanding the intermolecular interactions that contribute to the stability and biological activity of these molecules. Their work includes X-ray structure characterization and DFT calculations, providing insights into the stabilization mechanisms through hydrogen bonding and π-interactions (A. Saeed et al., 2020).
Heterocyclic Synthesis and Antimicrobial Activity
The synthesis of new heterocycles incorporating antipyrine moiety and their evaluation for antimicrobial activity highlight the potential of these compounds in developing new antimicrobial agents. Bondock et al. (2008) synthesized compounds that were characterized by their IR, 1H NMR, and mass spectral studies, with several showing promising antimicrobial properties (S. Bondock, Ramy Rabie, H. Etman, A. Fadda, 2008).
Material Science Applications
Research into the synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups illustrates the application of complex molecules in material science. These polymers, developed by Kim et al. (2016), are notable for their solubility in various organic solvents and high thermal stability, making them suitable for advanced material applications (S. Kim, Sanghwa Lee, Hee-Seung Lee, S. Kim, I. Chung, 2016).
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-4-8-25-15(2)10-18(16(25)3)11-19(12-22)21(27)24-20-5-7-23-26(20)13-17-6-9-28-14-17/h5,7,10-11,17H,4,6,8-9,13-14H2,1-3H3,(H,24,27)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWMPWUCFFUHOI-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC=NN2CC3CCOC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NC2=CC=NN2CC3CCOC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2480328.png)




![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)
![4-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2480344.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)


![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)